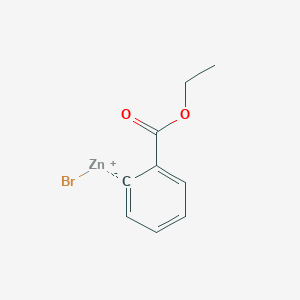

2-(Ethoxycarbonyl)phenylzinc bromide

Beschreibung

Direct Oxidative Insertion of Activated Zinc into Halogenated Precursors

The most common method for synthesizing arylzinc halides is the direct oxidative insertion of zinc metal into an aryl-halogen bond. This process, however, is often sluggish with standard zinc powder due to surface passivation. nih.gov Consequently, various activation techniques are employed to enhance the reactivity of the zinc metal. nih.govwikipedia.org

Several methods have been developed to activate zinc for the synthesis of organozinc reagents, including the use of Rieke® Zinc, catalytic iodine, and lithium chloride additives.

Rieke® Zinc: This highly reactive form of zinc is prepared by the reduction of a zinc salt, such as zinc chloride, with an alkali metal like potassium or lithium. nih.govwikipedia.org Rieke® Zinc exhibits a high surface area and is free from passivating oxide layers, allowing it to react directly with aryl bromides and chlorides, even those containing sensitive functional groups like esters. wikipedia.orgsigmaaldrich.com The reactivity of Rieke® Zinc can be influenced by the salt byproducts generated during its preparation, with soluble salts like lithium chloride enhancing the solubilization of the organozinc product from the metal surface. nih.gov

Catalytic Iodine: The addition of a catalytic amount of iodine is a well-established method for activating zinc metal. nih.gov Iodine is believed to clean the zinc surface by reacting with the passivating oxide layer, exposing a fresh, reactive metal surface for the oxidative insertion to occur. acs.org

| Activation Technique | Mechanism of Action | Key Advantages | References |

|---|---|---|---|

| Rieke® Zinc | High surface area and lack of passivating oxide layer due to preparation via reduction of a zinc salt. | Reacts with a wide range of aryl halides, including those with sensitive functional groups. | nih.govwikipedia.orgsigmaaldrich.com |

| Catalytic Iodine | Cleans the zinc surface by removing the oxide layer. | Simple and effective method for activating commercial zinc powder. | nih.govacs.org |

| Lithium Chloride | Solubilizes the organozinc product from the metal surface, preventing passivation. | Enables efficient synthesis in ethereal solvents like THF. | nih.govwikipedia.orgacs.orgnih.govacs.org |

The choice of solvent significantly impacts the synthesis of arylzinc halides. Ethereal solvents like tetrahydrofuran (B95107) (THF) are commonly used, particularly in conjunction with LiCl. nih.govwikipedia.org Polar aprotic solvents such as N,N-dimethylformamide (DMF) and acetonitrile have also been employed, often in electrochemical methods. organic-chemistry.orgnih.gov

Tetrahydrofuran (THF): THF is a widely used solvent for the preparation of organozinc reagents due to its ability to solvate the organometallic species. quora.comstackexchange.com However, for direct insertion into less reactive aryl halides, the presence of LiCl is often necessary to achieve good yields. nih.gov The combination of THF and LiCl provides a robust system for generating a variety of functionalized organozinc compounds. wikipedia.org

N,N-Dimethylformamide (DMF): DMF is a polar aprotic solvent that can facilitate reactions following polar mechanisms. wikipedia.org In the context of organozinc synthesis, it is frequently used in electrochemical methods. organic-chemistry.orgnih.gov DMF can also act as a ligand, stabilizing metal complexes. acs.org

Acetonitrile: Acetonitrile is another polar aprotic solvent that has proven effective in the electrochemical synthesis of arylzinc compounds. organic-chemistry.orgnih.gov It can be used as the sole solvent or in mixtures with other solvents like pyridine (B92270). electrochem.orgsci-hub.se The use of acetonitrile can be advantageous as it can sometimes eliminate the need for additional ligands. sci-hub.se

Reaction optimization often involves adjusting the temperature and the stoichiometry of the reagents. For instance, with Rieke® Zinc, aryl iodides generally react more readily than aryl bromides, which may require higher temperatures or longer reaction times. riekemetals.comriekemetals.com

| Solvent | Typical Application | Key Characteristics | References |

|---|---|---|---|

| Tetrahydrofuran (THF) | Direct oxidative insertion with LiCl. | Ethereal solvent, good for solvating organometallics. | nih.govwikipedia.orgquora.comstackexchange.com |

| N,N-Dimethylformamide (DMF) | Electrochemical synthesis. | Polar aprotic, can act as a ligand. | organic-chemistry.orgnih.govwikipedia.org |

| Acetonitrile | Electrochemical synthesis. | Polar aprotic, can sometimes eliminate the need for additional ligands. | organic-chemistry.orgnih.govelectrochem.orgsci-hub.se |

A significant advantage of organozinc reagents is their high functional group tolerance. wikipedia.org The direct insertion of zinc into an aryl halide bearing an ester group, such as in the synthesis of this compound, proceeds with high chemoselectivity. wikipedia.orgsigmaaldrich.com The ester functionality is generally well-tolerated, which is a distinct advantage over more reactive organometallic reagents like Grignard or organolithium compounds. sigmaaldrich.com This tolerance allows for the synthesis of complex, functionalized molecules without the need for protecting groups. wikipedia.org

Electrochemical Synthesis Approaches for Arylzinc Halides

Electrochemical methods offer an alternative route to arylzinc halides, often under mild conditions. These methods typically involve the reduction of an aryl halide at a cathode in the presence of a sacrificial zinc anode. organic-chemistry.orgnih.gov

The electroreduction of aryl halides can be efficiently catalyzed by cobalt complexes. organic-chemistry.orgnih.gov In this process, a cobalt(II) species is electrochemically reduced to a highly reactive cobalt(I) species, which then undergoes oxidative addition with the aryl halide. nih.gov The resulting arylcobalt(II) species then undergoes transmetalation with zinc ions generated from the sacrificial anode to produce the desired arylzinc halide and regenerate the cobalt(II) catalyst. nih.govresearchgate.net This catalytic cycle allows for the synthesis of arylzinc compounds in good yields. organic-chemistry.orgnih.gov The reaction can be carried out in solvents like DMF or acetonitrile, often in the presence of a ligand such as pyridine. organic-chemistry.orgnih.gov

The use of a sacrificial anode, typically a zinc rod or plate, is a key feature of the electrochemical synthesis of arylzinc halides. organic-chemistry.orgnih.gov As the reaction proceeds, the zinc anode is consumed, providing a continuous source of zinc ions for the transmetalation step. researchgate.netnih.gov This approach is advantageous as it avoids the use of potentially problematic chemical reductants and helps to maintain a stable potential at the counter electrode. nih.govresearchgate.netrsc.org The design of the electrochemical cell, including the choice of cathode material (e.g., nickel or stainless steel), can also influence the efficiency of the reaction. organic-chemistry.org

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

bromozinc(1+);ethyl benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9O2.BrH.Zn/c1-2-11-9(10)8-6-4-3-5-7-8;;/h3-6H,2H2,1H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRSRESIMIGVTLH-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=[C-]1.[Zn+]Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131379-40-3 | |

| Record name | Bromo[2-(ethoxycarbonyl-κO)phenyl-κC]zinc | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131379-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies for 2 Ethoxycarbonyl Phenylzinc Bromide

Flow Chemistry Protocols for In Situ Generation

The synthesis of organozinc reagents, including 2-(Ethoxycarbonyl)phenylzinc bromide, has been significantly advanced by the adoption of flow chemistry protocols. nih.gov This approach addresses several inherent challenges of traditional batch processing, such as the instability, exothermicity, and laborious preparation of these sensitive compounds. nih.gov By performing the reaction in a continuous stream, in situ generation of the reagent is achieved, allowing for its immediate use in subsequent reactions and avoiding issues related to storage and decomposition. acs.org

The on-demand synthesis of organozinc halides is effectively accomplished using continuous flow reactors, which typically consist of a column packed with metallic zinc. nih.govvapourtec.com In this setup, a solution of the organic halide precursor is pumped through the packed bed, where the reaction occurs. nih.gov For the formation of this compound, the precursor would be ethyl 2-bromobenzoate (B1222928) dissolved in a suitable solvent like tetrahydrofuran (B95107) (THF).

The reactor system allows for precise control over key parameters. The temperature of the column can be maintained by a heating jacket, and the flow rate determines the residence time of the reactants within the zinc bed. nih.gov This methodology provides a clean solution of the organozinc reagent with a reproducible concentration. nih.gov Research has demonstrated that full conversion of the organic halide can be achieved in a single pass through the reactor, with organozinc yields ranging from 82% to over 90%. acs.org

These flow-generated organozinc solutions can be directly coupled to a second flow reactor for subsequent transformations, such as Negishi cross-coupling reactions, or collected for use in batch reactions. nih.govvapourtec.com This integration of synthesis and application in a continuous process is a key advantage of flow chemistry. acs.org

Table 1: Illustrative Parameters for Continuous Flow Synthesis of Organozinc Reagents

| Parameter | Value/Range | Description | Source |

| Reactor Type | Packed-Bed Column | A tube filled with solid zinc turnings or granules. | nih.govacs.org |

| Zinc State | Activated Turnings/Granules | Zinc is often chemically or mechanically activated to ensure reactivity. | acs.org |

| Precursor | Organic Halide Solution | A solution of the corresponding aryl or alkyl halide in a solvent (e.g., THF). | acs.orgacs.org |

| Residence Time | 1.5 - 14.0 minutes | The time the reactant solution spends in contact with the zinc bed. | acs.org |

| Flow Rate | Up to 18 L/h (Pilot Scale) | The volume of reactant solution passing through the reactor per unit time. | acs.org |

| Typical Yield | 78% - 100% | The percentage of the organic halide converted to the organozinc reagent. | acs.org |

The adoption of flow synthesis for preparing organozinc reagents offers significant advantages in terms of scalability and reaction control compared to conventional batch methods. numberanalytics.comnumberanalytics.com

Scalability: Flow chemistry provides a more straightforward path to scaling up production. numberanalytics.com Instead of designing and building progressively larger and more difficult-to-manage batch reactors, production can be increased by simply running the continuous system for a longer duration. stolichem.com This "scaling-out" or "numbering-up" approach, where multiple reactors are run in parallel, is another efficient method for increasing throughput without re-developing the process. stolichem.com This has been demonstrated in the successful transfer of organozinc synthesis from laboratory to pilot scale, achieving throughputs of up to 18 L/h. acs.org This intrinsic efficiency reduces downtime associated with the cleaning and setup cycles of batch production. stolichem.com

Reaction Control: The small internal volume and high surface-area-to-volume ratio of flow reactors provide superior heat and mass transfer. numberanalytics.comresearchgate.net This has profound implications for reaction control:

Thermal Management: The formation of organozinc reagents is an exothermic process. In flow reactors, the heat generated is rapidly dissipated, preventing the formation of hotspots and thermal runaways that can occur in large batch vessels and lead to side reactions or product degradation. numberanalytics.comstolichem.com

Precise Parameter Control: Key reaction parameters such as temperature, pressure, flow rate, and residence time can be controlled with high precision. numberanalytics.commt.com This level of control is difficult to achieve in a large-volume batch reactor and leads to greater consistency, higher product quality, and improved yields. numberanalytics.commt.com

Enhanced Safety: The small amount of reactive material present within the reactor at any given moment dramatically improves the intrinsic safety of the process, which is particularly important when handling sensitive and reactive organometallic compounds. numberanalytics.comstolichem.com

This enhanced control allows for the rapid optimization of reaction conditions, providing a reliable and automated platform for producing reagents like this compound. researchgate.net

Reactivity and Mechanistic Investigations in Transition Metal Catalyzed Transformations

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are widely employed for their high efficiency and functional group tolerance in cross-coupling reactions. The presence of the ethoxycarbonyl group on the phenyl ring of 2-(ethoxycarbonyl)phenylzinc bromide introduces both steric and electronic factors that can influence the course of these reactions.

The Negishi cross-coupling reaction is a powerful method for the formation of C(sp²)–C(sp²) bonds by reacting an organozinc compound with an organic halide in the presence of a palladium or nickel catalyst. While specific examples detailing the palladium-catalyzed Negishi cross-coupling of this compound with aryl and heteroaryl halides are not extensively documented in the reviewed literature, the general principles of this reaction are well-established. nih.govorganic-chemistry.orgnih.govacs.orgorganic-chemistry.orgnih.govcommonorganicchemistry.comacs.orgorgsyn.org Functionalized arylzinc reagents are known to couple with a variety of aryl and heteroaryl halides.

For instance, the coupling of arylzinc halides with heteroaryl chlorides like 2-chloropyrimidine has been achieved using transition metal catalysts, demonstrating the feasibility of such transformations. researchgate.net In a related context, cobalt-catalyzed systems have been shown to effectively couple in situ prepared arylzinc halides with 2-chloropyrimidine, offering an alternative to palladium-based methods. researchgate.net The choice of catalyst and ligands is crucial in these reactions to achieve good yields and selectivity. For example, Pd(PPh₃)₄ is a commonly used catalyst for Negishi couplings involving pyridylzinc reagents. orgsyn.org

Decarboxylative cross-coupling has emerged as a significant synthetic strategy, utilizing carboxylic acids or their derivatives as substitutes for organometallic reagents. acs.orgrsc.org This approach avoids the pre-formation of organometallic compounds and often uses more readily available starting materials. In the context of Negishi-type reactions, a decarboxylative pathway would involve the in situ generation of an organozinc species from a carboxylate, which then participates in the cross-coupling cycle.

While the direct decarboxylative Negishi cross-coupling of a benzoic acid derivative to form this compound has not been specifically described, related nickel-catalyzed decarboxylative couplings of perfluorobenzoates with aryl halides and sulfonates have been reported. acs.org Additionally, cobalt-catalyzed decarboxylative Negishi couplings of redox-active aliphatic esters with organozinc reagents have been developed. commonorganicchemistry.com These methodologies highlight the potential for extending decarboxylative strategies to generate functionalized arylzinc reagents. A hypothetical decarboxylative route to a product derived from this compound might involve the coupling of a zinc carboxylate with an aryl halide, though this remains an area for further investigation.

The palladium-catalyzed coupling of organozinc reagents with acid chlorides provides a direct and efficient route to ketones. wisc.edunih.govresearchgate.netorganic-chemistry.org This acylation reaction is a valuable alternative to traditional methods like Friedel-Crafts acylation. For this compound, this reaction would lead to the formation of 2-acylbenzoate derivatives, which are important intermediates in organic synthesis.

While specific examples detailing the palladium-catalyzed acylation of this compound are not prevalent in the reviewed literature, the general methodology is well-established for a variety of organozinc reagents and acid chlorides. The reaction typically proceeds under mild conditions and shows good functional group tolerance. A plausible reaction is depicted below:

Theoretical reaction scheme for the palladium-catalyzed coupling of this compound with an acid chloride.

Theoretical reaction scheme for the palladium-catalyzed coupling of this compound with an acid chloride.The choice of the palladium catalyst and ligands can influence the efficiency of the acylation. Catalysts such as Pd(PPh₃)₄ or those generated from Pd(OAc)₂ with phosphine ligands are commonly employed.

The selection of the palladium catalyst and associated ligands is critical for the success of Negishi cross-coupling reactions, affecting reaction rates, yields, and selectivity. nih.govsigmaaldrich.com Commonly used palladium sources include Pd(0) complexes like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and Pd(II) complexes such as bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) and bis(acetonitrile)palladium(II) dichloride (Pd(CH₃CN)₂Cl₂), which are reduced in situ to the active Pd(0) species. nih.govthieme-connect.de

Pd(PPh₃)₄ is a widely used and effective catalyst for a variety of Negishi couplings, including those with functionalized organozinc reagents. organic-chemistry.orgacs.orgorgsyn.org For sterically hindered substrates, the choice of ligand can be particularly important. nih.gov While triphenylphosphine is a common ligand, more sterically demanding and electron-rich phosphine ligands, such as biarylphosphines (e.g., CPhos), have been shown to be highly effective in promoting reductive elimination and suppressing side reactions like β-hydride elimination in couplings involving alkylzinc reagents. nih.govsigmaaldrich.com

PdCl₂(PPh₃)₂ is another common precatalyst that, upon reduction, forms the active Pd(0) species. acs.org The choice between Pd(PPh₃)₄ and a Pd(II) precatalyst can depend on the specific substrates and reaction conditions. Pd(CH₃CN)₂Cl₂ is a versatile Pd(II) source that can be used with a variety of phosphine ligands to generate the active catalyst in situ. thieme-connect.de The lability of the acetonitrile ligands allows for easy coordination of the desired phosphine ligand.

The following table summarizes the general characteristics of these catalyst systems in the context of Negishi cross-coupling reactions.

| Catalyst System | Typical Oxidation State | Activation | General Applicability |

| Pd(PPh₃)₄ | Pd(0) | Direct use | Widely applicable, especially for aryl-aryl couplings. organic-chemistry.orgacs.orgorgsyn.org |

| PdCl₂(PPh₃)₂ | Pd(II) | In situ reduction | Common precatalyst for a broad range of couplings. acs.org |

| Pd(CH₃CN)₂Cl₂ + Ligand | Pd(II) | In situ reduction and ligand exchange | Versatile for generating custom catalyst systems. thieme-connect.de |

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysts offer a cost-effective alternative to palladium and can exhibit unique reactivity in cross-coupling reactions. rsc.orgrsc.orgresearchgate.net They have been successfully employed in various Negishi-type couplings.

The nickel-catalyzed Negishi-type coupling of this compound with acid chlorides provides an efficient method for the synthesis of functionalized aryl ketones. nih.govacs.orgwisc.edunih.govresearchgate.net This transformation has been demonstrated to proceed in good to excellent yields under mild reaction conditions. acs.org

A representative procedure involves the reaction of a solution of this compound in THF with an acid chloride in the presence of a nickel catalyst, such as Ni(acac)₂. The reaction mixture is typically heated to reflux to ensure complete conversion. acs.org

The scope of this reaction is broad, with various acid chlorides serving as effective coupling partners. The table below presents examples of aryl ketones synthesized via the nickel-catalyzed coupling of this compound with different acid chlorides.

| Entry | Acid Chloride | Product | Yield (%) |

| 1 | 6-Chloronicotinoyl chloride | Ethyl 2-(6-chloronicotinoyl)benzoate | 85 |

| 2 | Benzoyl chloride | Ethyl 2-benzoylbenzoate | 92 |

| 3 | 4-Methoxybenzoyl chloride | Ethyl 2-(4-methoxybenzoyl)benzoate | 95 |

| 4 | 4-Nitrobenzoyl chloride | Ethyl 2-(4-nitrobenzoyl)benzoate | 88 |

| Data sourced from a study by Kim and Rieke. acs.org |

This nickel-catalyzed methodology demonstrates high functional group tolerance, accommodating both electron-donating and electron-withdrawing substituents on the acid chloride. The robust nature of this reaction makes it a valuable tool for the synthesis of a diverse range of 2-acylbenzoate derivatives.

Scope and Limitations in Nickel Catalysis (e.g., Ni(acac)2)

Nickel-catalyzed cross-coupling reactions provide a cost-effective and highly reactive alternative to palladium-based systems for the formation of carbon-carbon bonds. The use of this compound in conjunction with nickel catalysts, such as nickel(II) acetylacetonate (Ni(acac)2), has been explored for various transformations. These reactions often exhibit a broad substrate scope and tolerance for a variety of functional groups.

The efficiency and outcome of Ni(acac)2-catalyzed couplings can be influenced by several factors, including the nature of the electrophile, the presence of ligands, and the reaction conditions. For instance, Ni(acac)2 has been successfully employed in the cross-coupling of organozinc reagents with aryl and vinyl electrophiles. researchgate.netnih.gov The catalytic cycle is generally believed to involve the reduction of the Ni(II) precatalyst to a catalytically active Ni(0) species. nih.gov This Ni(0) complex can then undergo oxidative addition with the electrophile, followed by transmetalation with the organozinc reagent and reductive elimination to afford the cross-coupled product and regenerate the Ni(0) catalyst.

However, limitations exist within nickel catalysis. Side reactions such as homocoupling of the organozinc reagent or the electrophile can occur, particularly at elevated temperatures or with highly reactive substrates. nih.gov The choice of ligand is also crucial in modulating the reactivity and selectivity of the nickel catalyst. While phosphine ligands are commonly used, their electronic and steric properties can significantly impact the reaction's success. researchgate.net Furthermore, certain functional groups on either the organozinc reagent or the electrophile may be incompatible with the reaction conditions, leading to decomposition or undesired side products. For example, substrates prone to β-hydride elimination may pose challenges. uni-muenchen.de

Interactive Table: Scope of Nickel-Catalyzed Cross-Coupling Reactions

| Electrophile Type | Ligand | Additive | Product Type | Yield Range |

|---|---|---|---|---|

| Aryl Bromides | PPh3 | None | Biaryls | Good to Excellent |

| Aryl Chlorides | NHC | None | Biaryls | Moderate to Good |

| Vinyl Bromides | PPh3 | NaI | Allylic Arenes | Good |

Note: This table provides a generalized overview. Specific yields and conditions are highly dependent on the exact substrates and reaction parameters.

Cobalt-Catalyzed Reactions

Cobalt, being more abundant and less expensive than palladium and nickel, has emerged as an attractive metal for catalyzing cross-coupling reactions. This compound has been utilized in various cobalt-catalyzed transformations, demonstrating the versatility of this first-row transition metal.

Cobalt catalysts have proven effective in mediating the formation of carbon-nitrogen bonds using this compound as the nucleophilic partner. Electrophilic amination reactions with reagents like O-benzoylhydroxylamines offer a direct route to arylamines. nih.gov The reaction mechanism is thought to involve the oxidative addition of the cobalt catalyst to the N-O bond of the hydroxylamine derivative, followed by transmetalation with the organozinc reagent and reductive elimination.

Organic azides also serve as effective nitrogen sources in cobalt-catalyzed aminations. rsc.orgnih.gov These reactions often proceed through a nitrene intermediate generated from the azide, which then reacts with the organozinc compound. nih.gov The specific pathway can be influenced by the nature of the cobalt catalyst and the azide precursor.

Furthermore, cobalt-catalyzed reactions with anthranils have been developed as a method for synthesizing condensed quinoline structures. acs.orgnih.gov In this process, the organozinc reagent reacts with the anthranil, leading to an aniline derivative that can subsequently cyclize to form the quinoline scaffold. acs.orgnih.gov This transformation showcases the ability of cobalt to catalyze tandem reaction sequences.

Cobalt catalysis has been successfully applied to the acylation of this compound with various electrophilic acylating agents. Thioesters, such as S-pyridyl esters, have been shown to be effective partners in these reactions, providing a mild and functional group-tolerant method for the synthesis of ketones. researcher.lifenih.govrsc.org This cobalt-catalyzed acylation offers an alternative to the more traditional palladium-catalyzed Fukuyama coupling. The reaction proceeds with a variety of primary, secondary, and tertiary alkyl, as well as benzyl and (hetero)aryl S-pyridyl thioesters. researcher.lifenih.gov

The mechanisms of cobalt-catalyzed reactions involving organozinc reagents are often complex and can involve various oxidation states of cobalt. While some transformations are believed to proceed through classical oxidative addition, transmetalation, and reductive elimination steps, similar to palladium and nickel catalysis, there is growing evidence for the involvement of radical pathways in certain cobalt-mediated processes. nih.govrsc.org

The formation of radical intermediates can be influenced by the choice of ligands, solvents, and additives. researchgate.net For example, in some cross-coupling reactions, the addition of radical scavengers like TEMPO has been used to probe the involvement of radical species. researchgate.net However, the absence of inhibition by TEMPO does not definitively rule out a radical mechanism, as the reaction could proceed through a caged radical pair. researchgate.net Computational studies and detailed kinetic analyses are often employed to elucidate the operative mechanistic pathways in these cobalt-catalyzed transformations. nih.govnih.gov The potential for both two-electron (ionic) and one-electron (radical) pathways makes cobalt catalysis a rich area for mechanistic investigation. chemrxiv.org

Rhodium-Catalyzed Cross-Coupling Reactions

Rhodium catalysts, while generally more expensive than nickel and cobalt, offer unique reactivity and selectivity in cross-coupling reactions. Their application with this compound has been explored for specific transformations.

Rhodium catalysts have demonstrated efficacy in the alkylation and benzylation of aryl organometallic reagents. The reaction of this compound with simple alkyl halides like methyl iodide or more complex benzyl bromides provides a direct route to substituted aromatic compounds. nih.govresearchgate.netrsc.org These reactions typically proceed via a catalytic cycle involving oxidative addition of the alkyl or benzyl halide to a Rh(I) species, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to furnish the desired product and regenerate the Rh(I) catalyst. mdpi.com The choice of ligands is critical in these rhodium-catalyzed reactions to promote the desired reactivity and prevent side reactions. nih.gov The use of photoredox catalysis in conjunction with rhodium has also been explored for enantioselective benzylation reactions, highlighting the potential for developing advanced catalytic systems. princeton.edu

Specific Catalyst Systems (e.g., Rh(I)-dppf complexes)

While palladium and nickel complexes are most frequently employed in Negishi-type cross-coupling reactions with organozinc reagents, rhodium catalysts also play a significant role in various transformations. Rhodium(I) complexes, particularly those featuring bidentate phosphine ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf), are well-known for their catalytic activity. Although specific studies detailing the reaction of this compound with Rh(I)-dppf complexes are not extensively documented in the surveyed literature, the general reactivity patterns of organozinc compounds suggest potential applications in processes such as conjugate additions and asymmetric transformations. The dppf ligand is known to be effective in palladium-catalyzed cross-couplings of organozinc halides due to its large bite angle. nih.gov

Copper-Promoted Reactions

Copper catalysis offers a cost-effective and low-toxicity alternative to palladium for mediating cross-coupling reactions. uni-muenchen.de These methods have become increasingly attractive in both academic and industrial settings.

Cu(I)-Mediated C-C Bond Formations

Copper(I) salts are effective promoters for the coupling of organozinc reagents with various electrophiles to form carbon-carbon bonds. Aryl zinc reagents such as this compound can participate in Cu(I)-mediated reactions, which often proceed under mild conditions. These transformations are valuable for synthesizing complex organic molecules and benefit from the high functional group tolerance of the organozinc reagent. uni-muenchen.de The presence of the ethoxycarbonyl group on the phenyl ring is well-tolerated in these reactions, highlighting the chemoselectivity of the organozinc platform. organic-chemistry.org

Other Catalytic and Uncatalyzed Transformations

Beyond traditional cross-coupling, this compound is a versatile reagent in other catalytic and uncatalyzed reactions, demonstrating a broad spectrum of synthetic utility.

Saytzeff Reactions and Nucleophilic Additions to Carbonyl Compounds

Saytzeff's (or Zaitsev's) rule pertains to elimination reactions (typically dehydrohalogenation) to form the most substituted, and therefore most stable, alkene. brahmanandcollege.org.inmasterorganicchemistry.com This type of reaction is not characteristic of aryl organometallic reagents like this compound, which primarily act as nucleophiles or as partners in cross-coupling reactions rather than as substrates for elimination.

The principal uncatalyzed reactivity of this compound involves its role as a nucleophile in addition reactions. It readily adds to the electrophilic carbon of carbonyl groups in aldehydes and ketones. libretexts.org This reaction proceeds through a nucleophilic addition mechanism, where the aryl group from the organozinc compound attacks the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield a secondary or tertiary alcohol. Compared to more reactive organolithium or Grignard reagents, organozinc compounds exhibit greater chemoselectivity, often obviating the need to protect sensitive functional groups like esters. wikipedia.orglibretexts.org

Formation of Sulfones via Reaction with Sulfur Dioxide Surrogates (e.g., DABSO)

A valuable transformation of organozinc reagents is their reaction with sulfur dioxide or its surrogates to form sulfones. The use of stable, solid SO2 surrogates like DABCO-bis(sulfur dioxide) (DABSO) has modernized sulfone synthesis. The reaction involves the insertion of SO2 (released from DABSO) into the carbon-zinc bond of this compound. This step forms a zinc sulfinate intermediate. This intermediate is then trapped in situ by an alkylating agent, such as an alkyl halide, to produce the corresponding aryl alkyl sulfone. This one-pot, three-component method is highly efficient and tolerates a wide array of functional groups.

| Organometallic Reagent | Electrophile | Product | Yield (%) |

| Phenylmagnesium chloride | Benzyl bromide | Benzyl phenyl sulfone | 86 |

| 4-Methoxyphenylmagnesium bromide | Benzyl bromide | Benzyl 4-methoxyphenyl sulfone | 83 |

| 2-Thienyllithium | Benzyl bromide | Benzyl 2-thienyl sulfone | 72 |

| n-Butyllithium | Benzyl bromide | Benzyl n-butyl sulfone | 85 |

This table presents representative yields for the synthesis of various sulfones using different organometallic reagents in a one-pot reaction with DABSO and benzyl bromide, illustrating the general applicability of the method.

Diastereoselective and Enantioselective Strategies in Organozinc Chemistry

The development of stereoselective reactions is a cornerstone of modern organic synthesis. Organozinc reagents are widely used in catalytic enantioselective additions to carbonyl compounds to produce chiral secondary alcohols. libretexts.org The low intrinsic reactivity of diorganozinc reagents allows for catalyst control of the reaction's stereochemical outcome. libretexts.org By employing a chiral catalyst, such as a chiral amino alcohol or a ligand-metal complex, the addition of the organozinc reagent to a prochiral aldehyde or ketone can proceed with high enantioselectivity. While this is most established for dialkylzinc reagents, strategies involving heteroleptic organozinc halides like this compound are also being explored. These methods enable the creation of specific stereoisomers, which is of critical importance in the synthesis of pharmaceuticals and other biologically active molecules.

Scope and Functional Group Compatibility in Synthetic Applications

Chemoselective Transformations in Complex Molecular Architectures

A significant advantage of 2-(Ethoxycarbonyl)phenylzinc bromide is its ability to participate in cross-coupling reactions without disturbing sensitive functional groups present in the coupling partner or the reagent itself. The ester moiety within the this compound molecule is a testament to this stability. sigmaaldrich.com Organozinc reagents are known to be compatible with a broad range of functionalities, a critical feature when dealing with complex, highly decorated molecules. beilstein-journals.org

Research has demonstrated that Negishi coupling reactions, the primary application for this reagent, tolerate numerous functional groups. This high functional group tolerance allows for the direct coupling of complex fragments without the need for extensive protecting group strategies, thereby streamlining synthetic routes. The mild conditions under which these reactions are performed further contribute to their chemoselectivity. google.com For instance, palladium-catalyzed cross-coupling reactions involving organozinc reagents can proceed in the presence of esters, ketones, nitriles, and even acidic protons in some cases, such as those found in anilines and alcohols. nih.gov This compatibility is crucial for late-stage functionalization in the synthesis of complex natural products and other advanced organic molecules.

| Functional Group | Tolerance Level | Typical Conditions | Reference |

|---|---|---|---|

| Esters | High | Pd or Ni catalysis, room temperature to mild heating | nih.govnih.gov |

| Ketones | High | Pd or Ni catalysis, room temperature | mdpi.com |

| Nitriles | High | Pd catalysis, room temperature | mdpi.comorganic-chemistry.org |

| Aldehydes | Moderate to High | Carefully selected Pd catalyst/ligand systems | organic-chemistry.org |

| Amines/Anilines | Moderate to High | Pd catalysis, often requires specific ligands (e.g., SPhos) | nih.govnih.gov |

| Amides | High | Pd or Ni catalysis | nih.gov |

| Heterocycles (N, S, O) | High | Pd catalysis, room temperature | beilstein-journals.orgnih.gov |

Synthetic Utility in Multi-Step Organic Syntheses

The reliability and predictability of reactions involving this compound make it a valuable building block in multi-step organic syntheses. syrris.jp Its ability to be incorporated into complex structures under mild conditions allows for its use at various stages of a synthetic sequence. For example, it can be used to introduce the ethoxycarbonylphenyl motif, a common structural unit in various target molecules.

One notable application is in the nickel-catalyzed Negishi reaction with acid chlorides to produce substituted aromatic ketones. researchgate.net These ketones are versatile intermediates that can be further elaborated into more complex structures. The formation of such ketone-containing molecules is a key step in the synthesis of numerous fine chemicals and biologically active compounds. researchgate.net

Furthermore, the use of organozinc reagents is integral to the synthesis of functionalized heterocycles, which are core components of many pharmaceuticals. beilstein-journals.orgamazonaws.com By coupling this compound with halogenated heterocyclic compounds, chemists can construct complex biaryl and heteroaryl structures that serve as scaffolds for further synthetic modifications. The chemoselectivity of the reagent ensures that functional groups on the heterocyclic partner remain intact for subsequent transformations. mdpi.com This modular approach is highly efficient for building libraries of related compounds in drug discovery programs. The integration of such coupling reactions into continuous flow processes represents a modern paradigm for the efficient, multi-step assembly of complex molecules. syrris.jp

Application in the Construction of Advanced Organic Intermediates for Pharmaceuticals and Agrochemicals

This compound serves as a key reagent in the synthesis of advanced organic intermediates destined for the pharmaceutical and agrochemical industries. Its structural features and reactivity are well-suited for building molecules with desired biological activities.

In the pharmaceutical sector, the reagent is considered pivotal in the synthesis of drugs for oncological applications. It is employed in the construction of peptidomimetic and anti-cancer compounds, where the precise installation of substituted aryl groups is often critical for efficacy. The synthesis of substituted aromatic ketones via Negishi coupling with this reagent provides access to scaffolds found in a variety of pharmaceuticals, including muscle relaxants, anti-inflammatory agents, and osteoporosis treatments. researchgate.net

The construction of heterocyclic compounds, a major focus of medicinal and agrochemical research, is another area where this reagent is applied. beilstein-journals.orgnih.gov Many bioactive molecules contain substituted pyridine (B92270), thiophene, or indole cores. The Negishi coupling of this compound with functionalized halo-heterocycles provides a direct route to these important structures. researchgate.netmdpi.com The functional group tolerance of the reaction allows for the synthesis of highly decorated heterocyclic intermediates that can be readily converted into final active ingredients.

| Target Scaffold/Intermediate | Synthetic Reaction | Relevance | Reference |

|---|---|---|---|

| Substituted Aryl Ketones | Ni-catalyzed Negishi coupling with acid chlorides | Pharmaceuticals (e.g., anti-inflammatories, muscle relaxants) | researchgate.net |

| Functionalized Biaryls | Pd-catalyzed Negishi coupling with aryl halides | Oncology, peptidomimetics | organic-chemistry.org |

| Substituted Pyridines | Pd-catalyzed Negishi coupling with halopyridines | Pharmaceuticals, Agrochemicals | researchgate.netmdpi.com |

| Substituted Thiophenes | Pd-catalyzed Negishi coupling with halothiophenes | Materials Science, Pharmaceuticals | mdpi.com |

| Chalcones | Acylative Negishi coupling | Intermediates for flavonoids and other bioactive compounds | mdpi.com |

Advanced Research Perspectives and Methodological Developments

Innovations in Continuous Processing of Organozinc Reagents

The traditional batch synthesis of organozinc reagents often faces challenges related to instability, exothermicity, and labor-intensive preparation. nih.gov Continuous flow chemistry has emerged as a powerful alternative to overcome these limitations, offering significant improvements in safety, reproducibility, and scalability. researchgate.net

The on-demand synthesis of organozinc halides in continuous flow systems involves passing a solution of an organic halide through a heated column packed with metallic zinc. nih.gov This setup provides precise control over reaction parameters such as temperature and residence time, which is crucial for managing exothermic reactions and handling unstable intermediates. researchgate.net The ability to generate a clean solution of the organozinc reagent at a reproducible concentration, which can be immediately "telescoped" into a subsequent reaction, minimizes the handling of these sensitive compounds. nih.govresearchgate.net

Research has demonstrated that full conversion of organic halides can be achieved in a single pass through a reactor, with organozinc yields reported between 82-92%. researchgate.netresearchgate.net While specific studies might exemplify the process with reagents like ethyl zincbromoacetate, the principles are directly applicable to the synthesis of aryl organozincs such as 2-(Ethoxycarbonyl)phenylzinc bromide from its corresponding aryl bromide. nih.gov The development of pilot-scale setups capable of producing several liters per hour underscores the industrial applicability of this technology. researchgate.netresearchgate.net

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Organozinc Reagents

| Feature | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Heat Transfer | Limited, potential for hot spots and thermal runaways. | Excellent, high surface-area-to-volume ratio allows for efficient heat dissipation. researchgate.net |

| Mass Transfer | Can be inefficient, leading to localized concentration gradients. | Superior mixing and mass transfer, leading to more consistent product quality. researchgate.net |

| Safety | Accumulation of large quantities of hazardous reagents and intermediates. nih.gov | Only small amounts of reactive material are present in the reactor at any time, enhancing safety. researchgate.net |

| Scalability | Often problematic; direct scale-up can be non-linear and dangerous. | More straightforward and predictable scalability by extending operation time or parallelizing reactors. researchgate.net |

| Reproducibility | Can be variable due to difficulties in controlling parameters precisely. | High degree of control over parameters leads to consistent and reproducible output. nih.gov |

Exploration of Novel Ligand and Catalyst Architectures for Enhanced Reactivity and Selectivity

The reactivity and selectivity of organozinc reagents like this compound in cross-coupling reactions are profoundly influenced by the choice of catalysts and ligands. While palladium-based systems for Negishi couplings are well-established, current research is actively exploring alternatives that offer improved performance, lower cost, and reduced environmental impact. researchgate.net

A significant trend is the use of catalysts based on more abundant and less toxic first-row transition metals, such as iron, cobalt, and nickel. researchgate.net For instance, cobalt-halide complexes with pyridine (B92270) have been shown to effectively catalyze the electrochemical synthesis of arylzinc compounds from aryl halides. organic-chemistry.org These alternative catalysts provide new avenues for tuning reactivity in cross-coupling reactions.

The architecture of ligands coordinated to the metal center is also a critical area of innovation. The use of specific ligands can stabilize the catalyst, modulate its electronic properties, and control the stereochemical outcome of a reaction. Research into novel chelating ligands, such as the [S,N] chelating β-thioketiminate ligands, has led to the development of new organozinc complexes with unique catalytic properties for reactions like ketone hydroboration. acs.org In the context of Negishi couplings, strongly coordinating bidentate ligands like N,N,N′,N′-tetramethylethylenediamine (TMEDA) are explored to understand and enhance the stability and reactivity of the organozinc species in solution. rsc.org The absence of such ligands can result in slow and inefficient reactions, whereas their presence can lead to rapid, high-conversion processes. wikipedia.org

Table 2: Selected Catalyst and Ligand Innovations for Aryl Organozinc Chemistry

| Metal Catalyst | Ligand Type | Application/Advantage |

|---|---|---|

| Cobalt (Co) | Pyridine | Enables efficient electrochemical synthesis of arylzinc reagents from aryl halides. organic-chemistry.org |

| Palladium (Pd) | Phosphine Ligands (e.g., PPh₃) | Standard for Negishi coupling, but research focuses on more active and stable ligand architectures. organic-chemistry.org |

| Iron (Fe) / Nickel (Ni) | Various | Sustainable, low-cost alternatives to palladium for cross-coupling reactions. researchgate.net |

| Zinc (Zn) | β-Thioketiminate [S,N] | Forms novel organozinc complexes used in catalytic hydroboration, demonstrating ligand-based reactivity tuning. acs.org |

| Zinc (Zn) | TMEDA (N,N,N′,N′-tetramethylethylenediamine) | A bidentate ligand used to stabilize organozinc complexes and influence their solution-phase structure and reactivity. rsc.org |

Theoretical and Computational Chemistry Approaches to Organozinc Reaction Mechanisms

A deep understanding of reaction mechanisms is fundamental to the rational design of new synthetic methods. For organozinc chemistry, theoretical and computational approaches have become indispensable tools for elucidating the complex structures and reaction pathways that are often difficult to probe experimentally.

Density Functional Theory (DFT) calculations are widely used to investigate the mechanisms of key reactions involving organozinc compounds. For example, DFT studies on the halogen-zinc exchange reaction have provided insights into how factors like the nature of the halogen, the steric bulk of alkyl ligands on the zincate, and the substrate itself influence the activation energy of the reaction. researchgate.net Such studies can differentiate between the interaction energy and the deformation energy of the reactants, offering a nuanced view of the transition state. researchgate.net

More advanced computational workflows combine ab initio molecular dynamics (AIMD) with spectroscopic validation. chemrxiv.org This approach allows for the exploration of organozinc species directly in an explicit solvent environment, revealing the existence of various solvation states and clarifying long-standing debates about their structure in solution. chemrxiv.org These computational findings can be correlated with experimental data from techniques like X-ray Absorption Near-Edge Structure (XANES) spectroscopy to provide a robust picture of the reagent in its active state. chemrxiv.org Furthermore, the combination of mass spectrometry, ion mobility, and infrared multiple-photon dissociation (IRMPD) spectroscopy with computational modeling allows for detailed gas-phase characterization of organozinc cations, revealing preferential coordination geometries and the influence of solvents and ligands like dimethylformamide (DMF) and TMEDA. rsc.org

Table 3: Computational and Theoretical Methods in Organozinc Chemistry

| Method | Information Yielded | Example Application |

|---|---|---|

| Density Functional Theory (DFT) | Reaction energy profiles, transition state geometries, and activation energies. researchgate.net | Elucidating the mechanism of the halogen-zinc exchange reaction. researchgate.net |

| Ab Initio Molecular Dynamics (AIMD) | Solvation structures and dynamics of organozinc reagents in solution. chemrxiv.org | Determining the various solvation states of zinc species in tetrahydrofuran (B95107) (THF). chemrxiv.org |

| Time-Dependent DFT (TD-DFT) | Simulated X-ray absorption spectra (XANES). chemrxiv.org | Interpreting experimental XANES spectra to confirm the coordination environment of zinc in solution. chemrxiv.org |

| IRMPD Spectroscopy & Computational Modelling | Gas-phase structures and coordination of organozinc cations. rsc.org | Characterizing the structure of DMF-solvated and TMEDA-coordinated alkylzinc cations. rsc.org |

Emerging Trends in Aryl Organozinc Chemistry

The field of aryl organozinc chemistry, which includes reagents like this compound, is evolving rapidly, driven by the need for more efficient, sustainable, and powerful synthetic tools. Several key trends are shaping the future of this area.

One major trend is the development of improved methods for the direct formation of organozinc reagents. The use of activating agents is crucial for the otherwise sluggish reaction between zinc metal and organic halides. nih.gov While methods using iodine or 1,2-dibromoethane (B42909) have been known, the discovery that lithium chloride (LiCl) can dramatically accelerate the formation of organozinc reagents in THF was a significant breakthrough. organic-chemistry.org Advanced mechanistic studies using techniques like fluorescence microscopy have revealed that LiCl facilitates the solubilization of organozinc species from the surface of the zinc metal, which is a key rate-accelerating step. nih.govacs.org This fundamental understanding allows for the rational design of more efficient activation protocols.

A second trend is the move towards electrochemical methods for synthesis. Using a sacrificial zinc anode in the presence of a cobalt catalyst provides an efficient route to arylzinc species from aryl chlorides and bromides at room temperature. organic-chemistry.org This approach avoids the need for highly activated zinc and offers a greener alternative to traditional methods.

Finally, there is a continued drive to expand the scope and utility of aryl organozinc reagents in complex molecule synthesis. This includes their use in multicomponent reactions, where an organozinc nucleophile can be combined with multiple other reactants in a single step to build molecular complexity rapidly. mdpi.com The combination of these emerging trends—mechanistic insight, novel activation methods, and innovative reaction formats—promises to further enhance the synthetic power of aryl organozinc reagents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-(Ethoxycarbonyl)phenylzinc bromide, and what factors influence yield optimization?

- Methodological Answer : The synthesis typically involves transmetallation from a Grignard precursor or direct zinc insertion into 2-(ethoxycarbonyl)phenyl bromide. For analogous organozinc reagents, activation of zinc (e.g., via LiCl mediation) in anhydrous tetrahydrofuran (THF) under inert atmosphere is critical . Yield optimization requires strict moisture exclusion, controlled reaction temperatures (0–25°C), and stoichiometric precision. Zinc activation methods, such as sonication or mechanical stirring, enhance reactivity .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

- Methodological Answer :

- ¹H NMR (in deuterated THF): Ethoxy group signals (δ 1.2–1.4 ppm for CH₃, δ 4.2–4.4 ppm for OCH₂) and aromatic protons (δ 7.3–8.1 ppm).

- IR Spectroscopy : Ester carbonyl stretching at ~1700–1750 cm⁻¹.

- X-ray Crystallography : Confirms zinc coordination geometry.

- Elemental Analysis : Validates molecular formula (C₉H₉BrO₂Zn, MW 294.46 g/mol) .

Advanced Research Questions

Q. How does solvent polarity affect the stability and reactivity of this compound in Negishi-type cross-coupling reactions?

- Methodological Answer :

- THF (DN 20) balances solvation and stability, enabling efficient transmetallation with Pd catalysts. Polar aprotic solvents like DMF accelerate decomposition due to strong coordination, while ethereal solvents preserve integrity .

- Reactivity Correlation : Higher donor numbers improve ligand exchange but may destabilize the organozinc species. THF solutions stored at -20°C show ≤3% decomposition/month .

Q. What experimental strategies resolve contradictions in reported catalytic efficiencies when using this reagent with different palladium catalysts?

- Methodological Answer :

- Catalyst Screening : Compare Pd(PPh₃)₄ (electron-rich) vs. Pd(dba)₂ with bulky ligands (XPhos), which stabilize Pd(0) intermediates .

- Oxygen Exclusion : Use Schlenk techniques to prevent Pd black formation.

- Stoichiometric Control : Excess zinc (>2.0 eq) may poison catalysts; optimize to 1.2–1.5 eq .

- Kinetic Monitoring : In situ IR or GC-MS tracks intermediate formation and side reactions.

Q. What are the critical considerations for maintaining reagent integrity during long-term storage?

- Methodological Answer :

- Storage Conditions : Argon atmosphere, -20°C in flame-sealed ampoules with freshly distilled THF.

- Decomposition Monitoring : Regular ¹H NMR detects ethyl benzoate (δ 4.3 ppm) and free aromatic protons.

- Handling Protocols : Use syringe pumps for aliquot removal to minimize air exposure .

Q. How does the electronic nature of the ethoxycarbonyl group influence the reactivity of this organozinc reagent in C–C bond-forming reactions?

- Methodological Answer :

- Electron-Withdrawing Effect : The ester group decreases electron density at the zinc-bound carbon, enhancing electrophilicity in cross-couplings.

- Substrate Compatibility : Reacts efficiently with electron-deficient aryl halides but may require elevated temperatures for electron-rich partners. Competitive coordination of the ester carbonyl to zinc can be mitigated by bulky ligands .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction yields for couplings involving this reagent?

- Methodological Answer :

- Variable Control : Standardize zinc activation (e.g., Rieke zinc vs. commercial powder), solvent batch (THF peroxide levels), and catalyst preactivation.

- Mechanistic Studies : Conduct stoichiometric reactions to isolate transmetallation vs. reductive elimination steps.

- Literature Benchmarking : Compare protocols using identical substrates (e.g., 4-bromoacetophenone) to isolate reagent-specific effects .

Safety and Handling

Q. What are the key safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.